1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
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Overview
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to an indoline ring, which is further substituted with a pyridinyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common method starts with the sulfonylation of 3-chloro-2-methylphenylamine using sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to a cyclization reaction with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to yield the final indoline derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with active site residues, while the indoline and pyridinyl groups can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-4-yl)indoline stands out due to its unique combination of functional groups. Similar compounds include:
1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-3-yl)indoline: Differing only in the position of the pyridinyl group, this compound may exhibit different binding affinities and biological activities.
1-((3-Chloro-2-methylphenyl)sulfonyl)-5-(pyridin-2-yl)indoline: Another positional isomer with potentially distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-18(21)3-2-4-20(14)26(24,25)23-12-9-17-13-16(5-6-19(17)23)15-7-10-22-11-8-15/h2-8,10-11,13H,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXCDLLKPQTTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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